2,4,5-Trifluorobenzaldehyde

説明

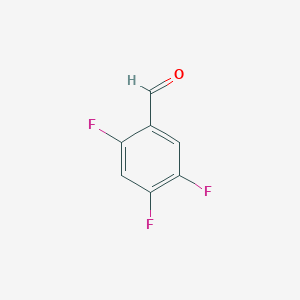

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIFJRXFYSUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333948 | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165047-24-5 | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165047-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trifluorobenzaldehyde and Its Advanced Derivatives

Established Synthetic Pathways to 2,4,5-Trifluorobenzaldehyde Precursors and the Compound Itself

The synthesis of this compound can be approached through various routes, primarily involving the introduction of the formyl group onto a pre-existing 1,2,4-trifluorobenzene (B1293510) scaffold or by performing halogen exchange reactions on a suitable precursor.

Halogen Exchange Reactions in the Synthesis of Fluorobenzaldehydes

Halogen exchange (Halex) reactions represent a classical and industrially significant method for the synthesis of fluoroaromatic compounds. This approach typically involves the displacement of chloride or bromide atoms with fluoride (B91410) using a fluoride salt, such as potassium fluoride (KF). The synthesis of fluorobenzaldehydes via this method often starts with the corresponding chlorinated or brominated benzaldehyde (B42025) precursors.

A plausible pathway to a precursor for this compound involves the halogen exchange on a nitro-substituted benzene (B151609) ring, followed by reduction of the nitro group and subsequent conversion to the aldehyde. For example, 2,4,5-trifluoronitrobenzene has been synthesized from 2,4-dichloro-5-fluoronitrobenzene (B1301596) by reaction with spray-dried potassium fluoride in sulfolane (B150427) at 170-180°C in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. The resulting 2,4,5-trifluoronitrobenzene can then be converted to 2,4,5-trifluoroaniline, which can undergo a Sandmeyer-type reaction to introduce the aldehyde functionality.

The key parameters influencing the success of Halex reactions include the reactivity of the substrate (electron-withdrawing groups on the aromatic ring facilitate the nucleophilic substitution), the choice of fluoride source, the solvent, the reaction temperature, and the use of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.

Comparative Analysis of Classical and Modern Preparative Routes

The synthesis of this compound can be broadly categorized into classical multi-step approaches and more direct, modern methods.

Classical Routes:

Classical approaches often rely on the synthesis of a substituted aromatic ring followed by a series of functional group transformations. A representative classical pathway could involve:

Nitration: Nitration of 1,3-dichlorobenzene (B1664543) to introduce a nitro group.

Halogenation: Further halogenation to install a third chlorine atom at the desired position, yielding a trichloronitrobenzene derivative.

Halogen Exchange: A Halex reaction to replace the chlorine atoms with fluorine.

Reduction: Reduction of the nitro group to an amine.

Diazotization and Formylation: Conversion of the amino group to a diazonium salt, followed by a reaction to introduce the aldehyde group (e.g., a Sandmeyer or Gattermann reaction).

Modern Routes:

Modern synthetic strategies often focus on more direct and efficient methods, such as the direct formylation of the readily available 1,2,4-trifluorobenzene. Several formylation reactions are applicable to electron-rich or activated aromatic compounds.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgpatsnap.comcommonorganicchemistry.com The reaction proceeds via electrophilic aromatic substitution. wikipedia.orgpatsnap.comcommonorganicchemistry.com While 1,2,4-trifluorobenzene is not highly activated, this method can be effective under appropriate conditions.

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride. researchgate.netyoutube.comconicet.gov.arsigmaaldrich.com It is particularly useful for alkylbenzenes but can be applied to other aromatic systems. researchgate.netyoutube.comconicet.gov.arsigmaaldrich.com

Lithiation Followed by Formylation: A powerful modern technique involves the directed ortho-metalation of an aromatic compound, followed by quenching with a formylating agent like DMF. For 1,2,4-trifluorobenzene, lithiation can be achieved using a strong base such as n-butyllithium, followed by the addition of DMF to furnish this compound. This method offers high regioselectivity.

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical | Substituted Benzene (e.g., dichlorobenzene) | Nitration, Halogenation, Halogen Exchange, Reduction, Diazotization, Sandmeyer/Gattermann Reaction | Utilizes well-established reactions | Multi-step, lower overall yield, potential for regioisomer formation |

| Modern | 1,2,4-Trifluorobenzene | Vilsmeier-Haack Formylation, Gattermann-Koch Formylation, Directed ortho-Lithiation and Formylation | More direct, higher atom economy, potentially higher yields, high regioselectivity | May require specialized reagents (e.g., organolithiums) and anhydrous conditions |

Advanced Synthetic Strategies Utilizing this compound as a Building Block

The aldehyde functionality of this compound provides a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex fluorinated molecules.

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Functionality

Grignard reagents, with their general formula RMgX, are powerful nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes to form secondary alcohols upon acidic workup. chemrxiv.orgchemicalbook.comsigmaaldrich.comcas.cn The reaction of this compound with various Grignard reagents provides a straightforward route to a range of functionalized benzylic alcohols.

For example, the treatment of this compound with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene (B152817) leads to the formation of bis(2,4,5-trifluorophenyl)methanol. google.comgoogle.com This secondary alcohol can be subsequently oxidized to the corresponding ketone, bis(2,4,5-trifluorophenyl)methanone. google.comgoogle.com

| Grignard Reagent | Product (after acidic workup) | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(2,4,5-Trifluorophenyl)ethanol | Secondary Alcohol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(2,4,5-Trifluorophenyl)propan-1-ol | Secondary Alcohol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl(2,4,5-trifluorophenyl)methanol | Secondary Alcohol |

| 2,4,5-Trifluorophenylmagnesium bromide (F₃C₆H₂MgBr) | Bis(2,4,5-trifluorophenyl)methanol | Secondary Alcohol |

Olefination reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for converting aldehydes and ketones into alkenes.

Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), typically generated by the deprotonation of a phosphonium (B103445) salt. nih.govbeilstein-journals.orgchemicalbook.comorganic-chemistry.org The reaction generally proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. nih.govchemicalbook.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) typically lead to the (Z)-alkene, while stabilized ylides (with an electron-withdrawing group) favor the formation of the (E)-alkene. beilstein-journals.orgorganic-chemistry.org

The reaction of this compound with various Wittig reagents provides access to a range of 2,4,5-trifluorostyrene (B12079044) derivatives.

| Wittig Reagent | Product | Expected Major Stereoisomer |

|---|---|---|

| Methyltriphenylphosphonium bromide / strong base | 2,4,5-Trifluorostyrene | Not applicable (terminal alkene) |

| Ethyltriphenylphosphonium bromide / strong base | 1-(2,4,5-Trifluorophenyl)prop-1-ene | (Z)-isomer |

| (Carbethoxymethyl)triphenylphosphonium bromide / base | Ethyl 3-(2,4,5-trifluorophenyl)acrylate | (E)-isomer |

Horner–Wadsworth–Emmons (HWE) Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generated by the deprotonation of phosphonate esters. wikipedia.orgchemrxiv.org A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed from the reaction mixture. Furthermore, the HWE reaction generally provides excellent (E)-selectivity for the resulting alkene, especially with aldehydes. wikipedia.orgchemrxiv.org

The reaction of this compound with phosphonate esters, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, leads to the formation of (E)-alkenes.

| Phosphonate Ester | Base | Product | Expected Stereoselectivity |

|---|---|---|---|

| Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(2,4,5-trifluorophenyl)acrylate | High (E)-selectivity |

| Diethyl (cyanomethyl)phosphonate | NaH | (E)-3-(2,4,5-Trifluorophenyl)acrylonitrile | High (E)-selectivity |

| Diethyl benzylphosphonate | n-BuLi | (E)-1-(2,4,5-Trifluorophenyl)-2-phenylethene | High (E)-selectivity |

Aldol (B89426) Condensations and Related Carbonyl Addition/Condensation Reactions

The aldehyde functional group of this compound is a potent electrophile, readily participating in carbon-carbon bond-forming reactions with nucleophilic enolates derived from ketones, esters, and related carbonyl compounds. As this compound lacks α-hydrogens, it cannot self-condense; however, it serves as an excellent electrophilic partner in crossed-aldol and related condensation reactions.

A prominent example is the Knoevenagel condensation, a variant of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group. For instance, the condensation of this compound with malonic acid is a key step in various synthetic pathways. This reaction typically proceeds under basic conditions, often using catalysts like piperidine (B6355638) or pyridine (B92270), to yield (E)-2,4,5-trifluorocinnamic acid. The strong electron-withdrawing effect of the fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. Subsequent dehydration of the aldol-type intermediate is often spontaneous or occurs upon heating, driven by the formation of a conjugated system. researchgate.net

The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of the α-carbon of a ketone (e.g., acetone) to form a nucleophilic enolate. magritek.comyoutube.comsigmaaldrich.comwikipedia.org This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate can then be dehydrated, typically under heat, to yield an α,β-unsaturated ketone. magritek.commasterorganicchemistry.com

Table 1: Examples of Aldol-Type Condensation Reactions

| Nucleophile | Catalyst/Conditions | Product |

|---|---|---|

| Malonic acid | Pyridine/Piperidine, Heat | (E)-2,4,5-Trifluorocinnamic acid |

| Acetone | NaOH or KOH, Heat | 4-(2,4,5-Trifluorophenyl)but-3-en-2-one |

| Cyclohexanone | Base (e.g., NaOH), Heat | 2-[(2,4,5-Trifluorophenyl)methylene]cyclohexan-1-one |

Heterocyclic Ring Formation and Annulation Strategies

The reactivity of the carbonyl group in this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic structures through reactions involving bifunctional nucleophiles.

Substituted 2-imidazolines are an important class of heterocycles with diverse applications. rsc.org The synthesis of 2-(2,4,5-trifluorophenyl)-4,5-dihydro-1H-imidazole can be achieved through the condensation of this compound with ethylenediamine. This reaction typically requires an oxidative step to convert the intermediate aminal to the final imidazoline (B1206853). Various environmentally benign and efficient methods have been developed for this transformation using different oxidants. organic-chemistry.org For example, reagents such as iodine in the presence of potassium carbonate, or hydrogen peroxide with sodium iodide, can facilitate this cyclization under mild conditions. organic-chemistry.org The process involves the initial formation of a Schiff base between the aldehyde and one of the amino groups of ethylenediamine, followed by intramolecular cyclization and subsequent oxidation. The electron-withdrawing nature of the trifluorophenyl ring can influence the reaction kinetics. rsc.org

Table 2: Reagents for Imidazoline Synthesis from Aldehydes

| Reagent System | Key Features |

|---|---|

| Ethylenediamine, I2, K2CO3 | Mild conditions, good yields |

| Ethylenediamine, H2O2, NaI, MgSO4 | Environmentally friendly oxidant |

| Ethylenediamine, tert-Butyl hypochlorite | Efficient, high yields |

This compound is a key building block for constructing more complex fused heterocyclic systems through cyclocondensation reactions. These reactions involve the aldehyde reacting with a nucleophile that contains a second reactive site, leading to ring formation. The nature of the nucleophile dictates the type of heterocycle formed.

For example, reaction with nucleophiles containing nitrogen and sulfur, such as 2-aminothiophenol, can lead to the formation of benzothiazepine (B8601423) derivatives. The reaction typically begins with the formation of an imine between the aldehyde and the amino group, followed by an intramolecular cyclophilic attack by the thiol group onto the imine carbon. Similarly, condensation with various amino-N-heterocycles can lead to fused systems like pyrido[2,1-c] researchgate.netpolimi.itnih.govthiadiazoles, where the reaction can proceed at both the exocyclic amino group and a ring nitrogen atom. rsc.org The presence of fluorine atoms on the phenyl ring can significantly impact the stability and reactivity of intermediates, often favoring cyclization.

Derivatization via Chemo- and Enantioselective Functional Group Transformations

Beyond its use in forming heterocyclic rings, the aldehyde group of this compound is a versatile handle for a variety of functional group transformations, including the synthesis of imines and the biocatalytic production of valuable chiral molecules.

The condensation of this compound with primary amines or hydrazines is a straightforward and efficient method for synthesizing imines (Schiff bases) and hydrazones, respectively. mdpi.comasianpubs.orgresearchgate.net These reactions typically proceed by heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration of the hemiaminal intermediate. researchgate.net

These derivatives are important in their own right and also serve as intermediates for further synthetic transformations. For instance, hydrazones can be further cyclized to form various heterocyclic compounds. A specific example is the synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate, prepared from this compound and 4-methoxybenzohydrazide. sigmaaldrich.com

Table 3: Synthesis of Imines and Hydrazones

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Aniline | Condensation | N-(2,4,5-Trifluorobenzylidene)aniline (Imine) |

| Hydrazine | Condensation | This compound hydrazone |

| 4-Methoxybenzohydrazide | Condensation | N'-(2,4,5-Trifluorobenzylidene)-4-methoxybenzohydrazide (Hydrazone) |

Biocatalysis offers a powerful and sustainable strategy for the enantioselective synthesis of chiral molecules from prochiral precursors like this compound. A notable application is the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key intermediate for the antidiabetic drug sitagliptin. researchgate.netpolimi.it

Several chemo-enzymatic routes have been developed starting from this compound. polimi.it These pathways often involve an initial chemical step to convert the aldehyde into a suitable substrate for the enzyme. For example, the aldehyde can be converted to the corresponding α-keto acid, 3-(2,4,5-trifluorophenyl)-2-oxopropanoic acid. This keto acid can then be subjected to biocatalytic reductive amination or transamination. polimi.it

Engineered enzymes, such as D-amino acid dehydrogenases (DAADH) and D-amino acid transaminases (DAAT), have been employed to convert the α-keto acid into the desired D-amino acid with very high enantiomeric excess (>99% ee) and good isolated yields (36-62%). polimi.it These enzymatic transformations offer significant advantages over traditional chemical methods, including milder reaction conditions and superior stereoselectivity. polimi.itacs.org

Table 4: Biocatalytic Routes to D-(2,4,5-trifluorophenyl)alanine

| Enzymatic Step | Key Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Reductive Amination | D-amino acid dehydrogenase (DAADH) | α-keto acid | D-(2,4,5-trifluorophenyl)alanine | >99% |

| Transamination | D-amino acid transaminase (DAAT) | α-keto acid | D-(2,4,5-trifluorophenyl)alanine | >99% |

Asymmetric Reductions and Oxidations of the Aldehyde Moiety

The aldehyde functional group of this compound is a key site for transformations that introduce chirality, leading to the synthesis of valuable and complex derivatives. Asymmetric reduction of the aldehyde yields chiral benzyl (B1604629) alcohols, while asymmetric oxidation can produce chiral carboxylic acids. These transformations are pivotal in the synthesis of enantiomerically pure compounds for various applications. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the aldehyde group, making it more electrophilic and susceptible to reduction.

Asymmetric Reduction to Chiral Alcohols

The enantioselective reduction of prochiral ketones and aldehydes is a well-established field in asymmetric synthesis. Several methods have been developed that could potentially be applied to this compound to produce the corresponding chiral (2,4,5-trifluorophenyl)methanol.

One of the most reliable methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgalfa-chemistry.com This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. nrochemistry.com The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery to one face of the carbonyl group, resulting in high enantioselectivity. alfa-chemistry.com While the CBS reduction is most commonly applied to ketones, its principles can be extended to aldehydes. Given the electron-deficient nature of the this compound, it is expected to be a highly reactive substrate in this catalytic system.

Another powerful approach for asymmetric reductions is enzymatic catalysis. Ketoreductases (KREDs) are a class of enzymes that can reduce aldehydes and ketones with exceptional enantioselectivity. These biocatalytic reductions are often performed under mild conditions and can lead to very high enantiomeric excess (ee) values. The substrate scope of KREDs is broad, and it is plausible that a suitable ketoreductase could be identified for the stereoselective reduction of this compound.

The following table summarizes potential catalyst systems for the asymmetric reduction of fluorinated aromatic aldehydes, based on established methodologies for similar substrates.

| Catalyst System | Reductant | Typical Solvent | Typical Temperature (°C) | Expected Enantiomeric Excess (ee) |

| (S)-CBS-oxazaborolidine | Borane-dimethyl sulfide | Tetrahydrofuran | -20 to 25 | >90% |

| Chiral Ruthenium Complex | Isopropanol | Dichloromethane | 25 | >95% |

| Ketoreductase (KRED) | Glucose/GDH | Aqueous Buffer/cosolvent | 25-35 | >99% |

| Chiral N-heterocyclic carbene (NHC)-Nickel complex | Phenylsilane | Toluene | 0-25 | >90% |

This table presents generalized data for analogous substrates, as specific research findings for this compound are not available.

Asymmetric Oxidation to Chiral Carboxylic Acids

The direct asymmetric oxidation of aldehydes to chiral carboxylic acids is a less common transformation compared to asymmetric reduction. More frequently, chiral carboxylic acids are accessed through the oxidation of chiral alcohols obtained from the asymmetric reduction of the corresponding aldehyde.

However, methods for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions have been developed, which could potentially be adapted for asymmetric variants. For instance, the use of organic nitroxyl (B88944) radicals like ketoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) in combination with a NOx co-catalyst allows for the efficient oxidation of aldehydes to carboxylic acids with air as the terminal oxidant. nih.gov The mildness of these conditions is crucial for preserving the stereochemical integrity of chiral centers adjacent to the aldehyde group. nih.gov

Another approach involves organocatalysis. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes. researchgate.net While direct asymmetric oxidation of the aldehyde carbon is not typical, these catalysts could be employed in synthetic routes where the aldehyde is first converted to a derivative that can then be oxidized.

Enzymatic methods also offer a viable route. Aldehyde dehydrogenases are enzymes capable of oxidizing aldehydes to carboxylic acids. While their primary application is not typically in asymmetric synthesis from a prochiral center at the aldehyde carbon, they can be used in kinetic resolutions of racemic aldehydes or in deracemization processes. mdpi.comresearchgate.net

Mechanistic Investigations and Reactivity Studies of 2,4,5 Trifluorobenzaldehyde

Electronic and Steric Influence of Trifluorination on Aromatic Aldehyde Reactivity

The presence of multiple fluorine substituents dramatically alters the electronic landscape of the benzaldehyde (B42025) molecule, which in turn governs its reactivity in various chemical transformations.

The reactivity of 2,4,5-Trifluorobenzaldehyde is dominated by the powerful electron-withdrawing effects of its substituents. Fluorine, being the most electronegative element, exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. The aldehyde group also deactivates the ring via both inductive and resonance effects (-M).

Collectively, these features result in a significantly electron-deficient (electrophilic) aromatic ring. This pronounced electrophilicity has two major consequences:

Enhanced Carbonyl Electrophilicity : The electron withdrawal by the trifluorinated ring intensifies the partial positive charge on the carbonyl carbon of the aldehyde, making it highly susceptible to attack by nucleophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr) : The severe electron deficiency of the aromatic ring facilitates attack by nucleophiles, a characteristic feature of SNAr reactions, which are typically challenging for unsubstituted benzene (B151609) rings.

Conversely, the molecule has virtually no nucleophilic character at the aromatic ring. The resonance effect (+R) of the fluorine atoms, where their lone pairs can donate electron density to the ring, is weak and heavily outweighed by the combined inductive effects of the three fluorine atoms and the aldehyde functionality.

The aldehyde functional group of this compound serves as a key reaction center for the formation of new stereocenters. In reactions such as the multicomponent synthesis of 2,4,5-trisubstituted-2-imidazolines, the aldehyde condenses with another aldehyde and an ammonia (B1221849) source, creating two new stereocenters at the 4- and 5-positions of the resulting imidazoline (B1206853) ring.

Research on various aromatic aldehydes in this reaction has shown that the diastereoselectivity (the preference for forming one diastereomer, such as cis or trans, over another) is influenced by reaction conditions and the electronic nature of the aldehyde substituents kaust.edu.saresearchgate.net. For electron-poor aldehydes like this compound, the reaction kinetics and the stability of intermediates in the cyclization process would dictate the stereochemical outcome. While specific studies on this compound in this context are not prevalent, the general mechanism involves the formation of a diimine intermediate from two equivalents of the aldehyde and ammonia, followed by cyclization. The relative orientation of the bulky trifluorophenyl groups during the ring-closing step determines the final cis/trans geometry. It is anticipated that steric hindrance between the trifluorophenyl groups would play a crucial role in favoring the formation of the more thermodynamically stable trans diastereomer.

| Reactant Aldehyde | Ammonia Source | Solvent | Temperature (°C) | Major Diastereomer | Reference |

| Benzaldehyde | Ammonium (B1175870) Acetate | 2-MeTHF | 60 | trans | researchgate.net |

| 4-Chlorobenzaldehyde | Ammonium Acetate | 2-MeTHF | 60 | trans | researchgate.net |

| 4-Methoxybenzaldehyde | Ammonium Formate | 2-MeTHF | 60 | cis | researchgate.net |

| This compound (Predicted) | Ammonium Acetate | 2-MeTHF | 60 | trans (Predicted) | N/A |

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions

The high degree of fluorination and the presence of the electron-withdrawing aldehyde group make the aromatic ring of this compound and its derivatives prime substrates for SNAr reactions.

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For polyhalogenated aromatic compounds, the regioselectivity of the attack is determined by the position that best stabilizes the resulting negative charge. In derivatives of this compound, the activating group (the carbonyl) directs this stabilization.

A key example is the reactivity of bis(2,4,5-trifluorophenyl)methanone, a ketone synthesized directly from this compound nih.govnih.gov. In this molecule, the carbonyl group activates the fluorines at the ortho (C2, C2') and para (C4, C4') positions. Experimental studies have definitively shown that nucleophilic attack occurs preferentially at the C4 and C4' positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the carbonyl group when the attack is at the para position, providing substantial resonance stabilization. The C2 and C2' positions are less reactive, and the C5 and C5' positions (meta to the carbonyl) are the least reactive, as attack at this site does not allow for resonance stabilization involving the activating group nih.govnih.gov.

Kinetically, the displacement of fluorine is favored over other halogens in SNAr reactions because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to the initial, rate-determining nucleophilic attack nih.govnih.gov.

The predictable regioselectivity of SNAr on the 2,4,5-trifluorophenyl moiety has been exploited in the synthesis of complex heterocyclic structures. The strategy often involves a sequential, iterative substitution pattern. First, an intermolecular SNAr reaction occurs where an external nucleophile displaces the most reactive fluorine atom (at C4). Second, if the introduced nucleophile contains another nucleophilic site, a subsequent intramolecular SNAr cyclization can occur by displacing a less reactive fluorine (typically at C2) to form a new ring.

This methodology has been successfully used to synthesize a variety of fluorinated xanthones, acridones, and thioxanthones from bis(2,4,5-trifluorophenyl)methanone nih.govnih.gov. For example, reaction with a difunctional nucleophile like an amine can lead to the formation of an acridone (B373769). The initial intermolecular attack by the amine displaces a fluorine at the 4-position. A subsequent intramolecular attack from the nitrogen atom onto the 2'-position of the second aromatic ring results in cyclization and the formation of the acridone core structure nih.govnih.gov.

| Starting Material | Nucleophile / Conditions | Product | Yield (%) | Reference |

| bis(2,4,5-trifluorophenyl)methanone | DMF, KOH, 150 °C | N,N-dimethylacridone derivative | 93 | nih.gov |

| 4-methoxy-substituted derivative | DMF, KOH, 150 °C | Methoxy-N,N-dimethylacridone derivative | 96 | nih.gov |

| 4-(methylamino)-substituted derivative | DMF, KOH, 150 °C | Methylamino-N,N-dimethylacridone derivative | 94 | nih.gov |

| bis(2,4,5-trifluorophenyl)methanone | Na₂S·9H₂O, DMF, 150 °C | Thioxanthone derivative | 95 | nih.gov |

Catalytic Transformations and Mechanistic Pathways

While this compound is often a building block for larger molecules, it can also participate directly in catalytic transformations. One important class of reactions is the catalytic synthesis of heterocycles, such as 2,4,5-trisubstituted imidazoles. This transformation can be achieved through a one-pot, three-component cyclo-condensation of an aldehyde (such as this compound), benzil (B1666583), and ammonium acetate.

Studies have shown that this reaction can be efficiently promoted by solid acid catalysts like ZrO₂–Al₂O₃ under solvent-free conditions rsc.org. The proposed mechanistic pathway involves the catalyst activating the carbonyl groups of both the benzil and the aldehyde. The reaction proceeds through the formation of imine intermediates, followed by condensation and cyclization to form the imidazole (B134444) ring. The catalyst facilitates these steps by acting as a Lewis acid and enhancing the electrophilicity of the carbonyl carbons. This method is noted for its efficiency, use of a reusable catalyst, and environmentally benign conditions rsc.orgmdpi.com.

Decarbonylation Reactions Catalyzed by Transition Metal Complexes

No specific studies detailing the transition metal-catalyzed decarbonylation of this compound were identified in the available literature. Research in this area typically focuses on more general classes of benzaldehydes or other substrates.

Exploration of Asymmetric Catalysis for Enantioselective Product Formation

There is no available research focused on the use of this compound as a substrate in asymmetric catalysis to achieve enantioselective product formation. Studies on asymmetric catalysis generally employ a range of different aldehydes, but specific examples and mechanistic investigations involving the 2,4,5-trifluoro substituted variant are not documented.

Applications of 2,4,5 Trifluorobenzaldehyde in the Synthesis of High Value Molecules

Pharmaceutical and Medicinal Chemistry Endeavors

The 2,4,5-trifluorophenyl moiety, derived from 2,4,5-Trifluorobenzaldehyde, is a privileged scaffold in drug design. Its utility stems from the predictable and beneficial effects of fluorine substitution on the physicochemical properties of the parent molecule.

The introduction of fluorine into drug candidates can lead to significant changes in their biological and physical properties. Fluorine is the most electronegative element and is sterically similar to a hydrogen atom. Consequently, its incorporation can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through unique electrostatic interactions. The carbon-fluorine bond is also exceptionally strong, which can block metabolic pathways and improve the drug's stability in the body.

One of the most prominent applications of this compound is in the synthesis of the blockbuster anti-diabetic drug, Sitagliptin. This drug is a potent inhibitor of the dipeptidyl peptidase 4 (DPP-4) enzyme and is widely used for the treatment of type 2 diabetes. The 2,4,5-trifluorophenyl group is a crucial component of the Sitagliptin molecule, and its synthesis relies on intermediates derived from this compound.

The key intermediate is D-(2,4,5-trifluorophenyl)alanine. Multiple chemo-enzymatic routes have been developed to produce this intermediate, often starting from this compound. These synthetic pathways leverage biocatalytic steps, including reductive amination and transamination, to achieve high enantiomeric purity, which is critical for the drug's efficacy. These green chemistry approaches offer advantages over traditional chemical synthesis by providing milder, safer reaction conditions and reducing environmental impact. The development of these routes underscores the industrial importance of this compound as a key starting material for this vital pharmaceutical.

While direct synthesis of approved anti-Parkinson's or anti-obesity agents from this compound is not widely documented in current literature, the aldehyde is used to create complex heterocyclic scaffolds that are of significant interest in central nervous system (CNS) drug discovery. For example, this compound is a reactant in the synthesis of 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c] pyridine (B92270) via an aminol-initiated Prins cyclization. sigmaaldrich.com

The pyrano[3,4-c]pyridine core is a recognized structural motif in compounds designed to be active in the CNS. The ability to cross the blood-brain barrier (BBB) is a critical challenge in the development of drugs for neurological disorders. The incorporation of fluorine atoms can enhance lipophilicity, which may improve BBB permeability. The synthesis of novel, highly functionalized, and fluorinated heterocyclic systems from this compound represents an important strategy for exploring new drug candidates for a range of neurological disorders.

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is an enzyme implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.gov As such, it has been identified as a promising therapeutic target, and significant research has been dedicated to developing potent POP inhibitors. nih.gov These inhibitors are being investigated for their potential to treat memory and learning deficits and to interfere with the protein aggregation processes characteristic of these disorders. nih.govmdpi.com

While the development of POP inhibitors is an active area of research, and various fluorinated compounds have been explored, a direct synthetic route utilizing this compound for the creation of specific prolyl oligopeptidase inhibitors is not prominently featured in the available scientific literature. Research into thiosemicarbazones as POP inhibitors has been conducted using other fluorinated benzaldehydes, such as 2,4-bis(trifluoromethyl)benzaldehyde. benthamdirect.comresearchgate.net This highlights the general interest in fluorinated scaffolds for enzyme inhibition, even if the specific application for this compound in this context remains an area for future exploration.

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-tubercular properties. nih.gov The search for new agents to combat tuberculosis, particularly drug-resistant strains, is a global health priority.

This compound serves as a convenient starting material for the synthesis of novel hydrazone derivatives. Specifically, it can be reacted to form compounds such as (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate. sigmaaldrich.com The synthesis involves the condensation of the aldehyde with a suitable hydrazide. By incorporating the 2,4,5-trifluorophenyl moiety, researchers can explore how this specific fluorination pattern influences the anti-tubercular activity and other biological properties of the resulting hydrazone molecule. This line of inquiry is part of a broader effort to develop new, effective chemotherapeutics by modifying known bioactive scaffolds.

| Molecule Synthesized from this compound | Application Area |

| D-(2,4,5-trifluorophenyl)alanine | Precursor for Sitagliptin (Anti-Diabetic) |

| 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c] pyridine | Scaffold for CNS-Active Compound Development |

| (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate | Exploration of Anti-Tuberculosis Agents |

The substitution of hydrogen with fluorine at strategic positions in a drug molecule can profoundly enhance its metabolic stability and pharmacokinetic profile. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much less susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. This "metabolic blocking" can increase the half-life and bioavailability of a drug.

The 2,4,5-trifluorophenyl group, introduced via this compound, is particularly adept at this. The multiple fluorine atoms shield the aromatic ring from hydroxylation, a common metabolic pathway. Furthermore, the high electronegativity of fluorine can lower the pKa of nearby amine groups, which can influence a molecule's solubility, membrane permeability, and binding to its biological target. These predictable effects make this compound a valuable tool for medicinal chemists seeking to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates.

Agrochemical Development

Furthermore, the carbon-fluorine bond is exceptionally strong and stable, making molecules that contain it more resistant to metabolic degradation by enzymes in both the target organism and the environment. mdpi.com This increased metabolic stability contributes to a longer period of activity, which can improve the efficacy of the pesticide or herbicide. However, this same stability can also lead to greater environmental persistence. The half-life of fluorinated agrochemicals in soil and water can be significantly longer than their non-fluorinated counterparts. juniperpublishers.com For instance, related chlorophenoxy herbicides like 2,4,5-T have demonstrated moderate mobility and persistence in soil, with half-lives ranging from several days to weeks. healthandenvironment.org The persistence of any agrochemical is a complex issue, influenced by factors such as soil type, temperature, and microbial activity. juniperpublishers.com The design of fluorinated pesticides aims to balance enhanced efficacy with an acceptable environmental profile, a key challenge in contemporary agricultural chemistry. researchgate.netbohrium.com

Advanced Materials Science Applications

This compound serves as a valuable building block for the synthesis of high-performance fluorinated polymers and coatings. The presence of multiple fluorine atoms on the aromatic ring imparts unique and desirable properties to the resulting materials. Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and low surface energy. nih.gov

The incorporation of the 2,4,5-trifluorophenyl moiety into a polymer backbone can significantly enhance its resistance to chemical attack, heat, and weathering. These characteristics are critical for applications in harsh environments, such as in the aerospace, chemical processing, and electronics industries. Furthermore, the low surface energy associated with fluorinated compounds leads to materials with pronounced hydrophobicity and oleophobicity. uqac.camdpi.com This property is exploited in the creation of self-cleaning surfaces and protective coatings that repel water, oils, and dirt. mdpi.com While the direct polymerization of this compound is not a common route, it can be chemically modified and incorporated as a monomer in the synthesis of specialty polyurethanes, polyesters, and other condensation polymers to create advanced coatings with superior durability and protective properties. jcscp.org

A significant application of this compound in materials science is in the synthesis of novel fluorinated fluorophores. Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Fluorination has been shown to substantially improve the performance of these molecules, particularly their photostability, which is their resistance to degradation upon exposure to light. sigmaaldrich.comsigmaaldrich.com

Research has demonstrated a practical pathway where this compound is used to synthesize key precursors for advanced fluorescent dyes. sigmaaldrich.comsigmaaldrich.com For example, it can be converted into bis(2,4,5-trifluorophenyl)methanone, which serves as a foundational structure for building more complex, highly stable fluorophores like fluorinated xanthones, acridones, and thioxanthones. sigmaaldrich.comsigmaaldrich.com The introduction of fluorine atoms enhances the intrinsic properties of these dyes, making them more robust for applications such as bio-imaging, sensors, and organic light-emitting diodes (OLEDs). nih.gov

| Precursor derived from this compound | Resulting Fluorophore Classes | Key Enhanced Property |

| bis(2,4,5-trifluorophenyl)methanone | Fluorinated Xanthones, Acridones, Thioxanthones | Photostability, Spectroscopic Properties |

This table illustrates the use of a key precursor synthesized from this compound to create various classes of highly stable fluorescent molecules.

The strategic placement of fluorine atoms on an aromatic ring, as seen in this compound, provides a powerful tool for engineering the optical properties of fluorescent molecules. The absorption and emission wavelengths of a fluorophore are determined by its electronic structure, specifically the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

By varying the electronic nature of substituents on the fluorophore's core structure, chemists can precisely tune these energy levels and, consequently, the color of the absorbed and emitted light. rsc.orgnih.gov The 2,4,5-trifluorophenyl group acts as a strong electron-withdrawing moiety due to the high electronegativity of fluorine. When this building block is combined with other aromatic groups bearing electron-donating substituents, it can create a "push-pull" electronic system within the molecule. This arrangement often leads to a smaller HOMO-LUMO gap, resulting in a shift of the absorption and emission spectra to longer wavelengths (a bathochromic or red shift). nih.govmdpi.com This principle allows for the rational design of a palette of fluorophores with emissions spanning the visible spectrum, from blue to red, by systematically modifying the molecular structure. nih.govrsc.org Studies on the absorption and emission spectra of trifluorobenzaldehyde vapors provide fundamental insights into the electronic transitions that govern these properties. nii.ac.jp

| Substituent Effect on Aromatic Core | Impact on HOMO-LUMO Gap | Resulting Spectral Shift |

| Strong Electron-Donating Group (e.g., -NMe₂) | Decreases Gap | Red Shift (Longer Wavelength) |

| Strong Electron-Withdrawing Group (e.g., -NO₂) | Decreases Gap | Red Shift (Longer Wavelength) |

| Combination of Donor and Acceptor Groups | Significantly Decreases Gap | Pronounced Red Shift |

This table demonstrates the general principle of how different electronic substituents, including those derived from precursors like this compound, can be used to tune the optical properties of fluorescent compounds.

Spectroscopic Characterization and Computational Analysis of 2,4,5 Trifluorobenzaldehyde and Its Conjugates

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A variety of spectroscopic methods are employed to detail the structural and conformational aspects of 2,4,5-Trifluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard, and the multiplicity of the signals (e.g., singlet, doublet, triplet) gives insight into the neighboring protons.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment. This technique provides detailed information about the fluorine atoms on the benzene (B151609) ring. The chemical shifts for fluorine are reported in ppm relative to an external standard like CFCl₃. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 9.97 | s | |

| 7.98 – 7.85 | m | ||

| 7.26 – 7.16 | m | ||

| ¹³C | 190.5 | ||

| 166.5 | d | 256.7 | |

| 132.8 | d | 9.5 | |

| 132.2 | d | 9.7 | |

| 116.4 | d | 22.3 | |

| ¹⁹F | -102.4 | ||

| (Data sourced from literature reports in CDCl₃) rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound and to study its fragmentation patterns. The molecular formula of this compound is C₇H₃F₃O, with a calculated molecular weight of approximately 160.0933 g/mol . nist.gov

Under electron ionization (EI), the molecule loses an electron to form a molecular ion ([M]⁺•). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.orgdocbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes include the C-H stretching of the aromatic ring and the aldehyde group, the C=O stretching of the carbonyl group, and the C-F stretching of the fluorine substituents. msu.edu The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. msu.edu

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aldehyde) | ~2850-2750 |

| C=O stretch (carbonyl) | ~1700 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-F stretch | ~1300-1000 |

Raman Spectroscopy and Detailed Vibrational Assignments

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. edinst.com For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule during the vibration. edinst.com

Studies on this compound have utilized Raman spectroscopy to investigate its vibrational structure. nii.ac.jp The observed Raman spectra, in conjunction with theoretical calculations, have allowed for the assignment of specific vibrational frequencies to the normal modes of the molecule. nii.ac.jpresearchgate.net These assignments are crucial for understanding the molecular structure and bonding. Research indicates that the observed emission and absorption spectra, as well as the Raman spectra, are in good agreement with calculations for the stable anti-conformer of the molecule. nii.ac.jpresearchgate.net

Electronic Spectroscopy and Excited State Dynamics

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its excited states and photophysical properties.

Emission and Absorption Spectroscopy of this compound in Various Phases

The electronic absorption and emission spectra of this compound vapor have been measured at different temperatures. nii.ac.jpresearchgate.net The observed emission is characterized as T₁ (n, π) phosphorescence, which is accompanied by weak S₁ (n, π) delayed fluorescence. nii.ac.jpresearchgate.net Vibrational analyses of these spectra, supported by Density Functional Theory (DFT) calculations, indicate that the observed transitions originate from the stable anti-conformer of the molecule. nii.ac.jpresearchgate.net

Investigation of Phosphorescence and Delayed Fluorescence Phenomena

The photophysical processes of phosphorescence and thermally activated delayed fluorescence (TADF) are crucial in understanding the de-excitation pathways of electronically excited molecules. Phosphorescence is the emission of light from a molecule in a triplet excited state (T₁) returning to the singlet ground state (S₀). This transition is spin-forbidden, resulting in characteristically long lifetimes, ranging from microseconds to seconds. youtube.com In contrast, delayed fluorescence occurs through a mechanism where a molecule in the T₁ state is thermally promoted back to the first excited singlet state (S₁) and then radiatively decays to the S₀ state, a process known as reverse intersystem crossing. youtube.com The emitted light has the same wavelength as prompt fluorescence but a much longer lifetime due to the "delay" in the triplet state. youtube.com

For TADF to be efficient, the energy gap between the S₁ and T₁ states (ΔEST) must be very small, allowing for effective reverse intersystem crossing at ambient temperatures. nih.gov Aromatic carbonyl compounds, such as benzaldehyde (B42025) and its derivatives, are known to undergo intersystem crossing to populate triplet states efficiently. princeton.edu However, the specific phosphorescence and delayed fluorescence characteristics of this compound are not extensively detailed in the literature. Generally, the introduction of heavy atoms like halogens can enhance spin-orbit coupling, which facilitates intersystem crossing and can increase the rate of phosphorescence. While fluorine is a light halogen, the cumulative effect of multiple fluorine substituents on the aromatic ring can influence the energies of the singlet and triplet states and the efficiency of spin-orbit coupling.

The distinction between these phenomena is critical. Phosphorescence involves direct, spin-forbidden emission from T₁ to S₀, whereas TADF involves a spin-allowed emission from S₁ after thermal repopulation from T₁. youtube.comnih.gov This mechanistic difference leads to distinct photophysical properties, which are summarized in the table below.

| Feature | Phosphorescence | Thermally Activated Delayed Fluorescence (TADF) |

| Originating State | Triplet Excited State (T₁) | Singlet Excited State (S₁) after repopulation from T₁ |

| Emission Process | T₁ → S₀ | T₁ → S₁ → S₀ |

| Spin Multiplicity Change | Spin-forbidden (ΔS = 1) | Emission step is spin-allowed (ΔS = 0) |

| Lifetime | Long (10⁻⁴ to >20 s) youtube.com | Long, comparable to phosphorescence (e.g., 10⁻³ s) youtube.com |

| Energy Gap (ΔEST) | Can be large | Must be small for thermal activation |

| Spectral Profile | Typically red-shifted compared to fluorescence | Identical to prompt fluorescence spectrum |

Energy Transfer Processes: Internal Conversion and Intersystem Crossing

Following the absorption of light, an excited molecule can dissipate its excess energy through several non-radiative pathways. The primary mechanisms are internal conversion (IC) and intersystem crossing (ISC). wikipedia.orgyoutube.com Both are radiationless transitions, meaning no photons are emitted, and the excess energy is typically converted into vibrational energy (heat). wikipedia.org

Internal Conversion (IC) is a transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). wikipedia.org This process is generally very fast, often occurring on the picosecond or femtosecond timescale. For aromatic carbonyls, after initial excitation to a higher singlet state, rapid internal conversion typically leads to the population of the lowest excited singlet state, S₁.

Intersystem Crossing (ISC) is a transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). wikipedia.orgyoutube.com This process is formally spin-forbidden but can occur efficiently in molecules where there is significant spin-orbit coupling. Aromatic carbonyl compounds, including benzaldehyde, are classic examples where ISC is a dominant de-excitation pathway from the S₁ state. princeton.edu This is attributed to the presence of the carbonyl group, where the mixing of n→π* and π→π* states facilitates spin-orbit coupling, a phenomenon described by El-Sayed's rule. The S₁ → T₂ intersystem crossing in benzaldehyde, for instance, is known to be rapid. princeton.edu

Computational Chemistry Approaches for Mechanistic and Structural Insights

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. spectroscopyonline.com DFT methods, particularly using hybrid functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), allow for the accurate prediction of molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netajchem-a.com

For this compound, DFT calculations can provide the optimized ground-state geometry, yielding precise bond lengths, bond angles, and dihedral angles. This process involves finding a minimum on the potential energy surface of the molecule. The accuracy of these calculations is often high, with predicted bond lengths and angles showing good agreement with experimental data where available. researchgate.net

Once the geometry is optimized, the same level of theory can be used to compute the harmonic vibrational frequencies. researchgate.net These theoretical frequencies correspond to the normal modes of vibration of the molecule. Comparing the calculated vibrational spectrum with experimental data from FT-IR and FT-Raman spectroscopy allows for a detailed assignment of the observed spectral bands to specific molecular motions. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental results. ajchem-a.com

| Parameter Type | Information Obtained from DFT | Application |

| Geometric Optimization | Bond lengths (e.g., C-C, C=O, C-F) | Provides the most stable 3D structure of the molecule. |

| Bond angles (e.g., C-C-C, O=C-H) | Essential for understanding steric and electronic effects. | |

| Dihedral angles (e.g., phenyl-CHO twist) | Determines the molecule's conformation and planarity. | |

| Frequency Calculation | Vibrational frequencies (cm⁻¹) | Predicts the positions of peaks in IR and Raman spectra. researchgate.net |

| Vibrational mode assignments | Correlates spectral peaks to specific molecular motions (stretching, bending). | |

| Zero-point vibrational energy (ZPVE) | Important for calculating accurate reaction energetics. nih.gov |

Quantum Mechanical Studies of Reaction Transition States and Reaction Coordinate Analysis

Quantum mechanical (QM) methods are indispensable for elucidating the mechanisms of chemical reactions. These studies go beyond the stable structures of reactants and products to explore the high-energy transition state (TS) that connects them. The transition state represents the maximum energy point along the minimum energy path (the reaction coordinate) and is characterized as a first-order saddle point on the potential energy surface. nih.govbris.ac.uk

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, QM calculations can be used to:

Locate Transition State Structures: Algorithms are used to find the precise geometry of the TS.

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. QM methods like DFT or higher-level ab initio calculations can predict these barriers. nih.gov

Analyze the Reaction Coordinate: By mapping the potential energy along the reaction path, a reaction coordinate diagram can be constructed. This analysis confirms that the located TS correctly connects the desired reactants and products. nih.gov

Investigate Quantum Tunneling: For reactions involving the transfer of light particles like hydrogen, quantum tunneling through the activation barrier can be significant, especially at low temperatures. nih.gov Variational Transition State Theory (VTST) can be employed to calculate reaction rates that include these quantum effects.

These theoretical investigations provide deep mechanistic insights that are often difficult to obtain through experiments alone, offering a molecular-level picture of how bonds are formed and broken during a chemical transformation. bris.ac.ukelsevierpure.com

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. semanticscholar.org This method is a cornerstone of structure-based drug design.

In the context of this compound or its derivatives, molecular docking could be used to screen for potential biological targets or to optimize a lead compound's interaction with a known target. The process generally involves:

Preparation of Receptor and Ligand: X-ray crystallography or NMR structures of the target protein are obtained, and the ligand's 3D structure is generated and energy-minimized. semanticscholar.org

Defining the Binding Site: The active site or binding pocket on the receptor is identified. nih.gov

Docking Algorithm: A search algorithm systematically explores various conformations and orientations of the ligand within the binding site.

Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is predicted as the most likely binding mode. up.ac.za

The results of a docking simulation provide a binding score, which ranks the ligand's potential efficacy, and a detailed 3D model of the ligand-receptor complex. This model reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov Further analysis using more rigorous methods like Molecular Dynamics (MD) simulations can then be performed to assess the stability of the predicted binding pose over time. semanticscholar.orgup.ac.za

Conformational Analysis and Isomerism in Fluorinated Benzaldehydes

The substitution pattern on the benzaldehyde ring significantly influences its conformational preferences. For benzaldehydes with ortho-substituents, isomerism arises from the orientation of the aldehyde group (-CHO) relative to the substituent. Two primary planar conformers are possible: O-trans (or anti), where the carbonyl oxygen is directed away from the ortho-substituent, and O-cis (or syn), where the carbonyl oxygen is directed towards it. acs.orgcdnsciencepub.com

In fluorinated benzaldehydes, the balance between these conformers is dictated by a combination of steric repulsion and electrostatic interactions. For 2-fluorobenzaldehyde, the O-trans conformer is generally more stable. rsc.orgrsc.org However, studies on various difluorobenzaldehydes have shown that the O-cis conformer can also be observed, despite the potential steric repulsion between the carbonyl oxygen and the ortho-fluorine atom. acs.org The planarity of these conformers is often maintained by conjugation effects. acs.org

For this compound, the presence of a fluorine atom at the 2-position means it will also exhibit this O-cis/O-trans isomerism. The relative energies of these conformers can be accurately predicted using computational methods. acs.org For example, theoretical calculations on 2,4-difluorobenzaldehyde (B74705) estimate the energy difference between the more stable anti conformer and the syn conformer to be approximately 11.3 kJ/mol. acs.org The presence of additional fluorine atoms at the 4- and 5-positions in this compound would further modulate the electronic properties and could subtly influence the conformational equilibrium through long-range electrostatic interactions. These conformational preferences are critical as they can affect the molecule's reactivity, spectroscopic properties, and its ability to bind to a receptor site. nih.gov

| Conformer | Description | Expected Stability in this compound | Influencing Factors |

| O-trans (anti) | Carbonyl oxygen is oriented away from the fluorine at position 2. | Predicted to be the lower energy, more stable conformer. | Minimized steric repulsion. |

| O-cis (syn) | Carbonyl oxygen is oriented towards the fluorine at position 2. | Predicted to be the higher energy, less stable conformer. acs.org | Steric hindrance and electrostatic repulsion between O and F atoms. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions, which is crucial for understanding molecular stability, reactivity, and the nature of intramolecular forces. This analysis transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

A key aspect of NBO analysis is the examination of "delocalization" or charge transfer from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These interactions, also known as hyperconjugative interactions, contribute to the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, denoted as E(2). A higher E(2) value indicates a stronger interaction and a greater degree of electron delocalization, leading to increased molecular stability.

In the case of this compound, NBO analysis would reveal significant intramolecular interactions that influence its electronic structure and properties. The primary donor orbitals are typically the lone pairs (LP) of the oxygen and fluorine atoms, as well as the π-bonds of the benzene ring and the carbonyl group. The primary acceptor orbitals are the antibonding orbitals (π* or σ*) associated with the various bonds in the molecule.

A hypothetical data table illustrating the type of information that would be obtained from an NBO analysis of this compound is presented below. The values in this table are illustrative and are intended to provide an example of the output of such an analysis.

Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | π* (C=C) of ring | 5.8 |

| LP (2) F at C2 | σ* (C1-C2) | 2.1 |

| LP (2) F at C4 | σ* (C3-C4) | 2.3 |

| LP (2) F at C5 | σ* (C4-C5) | 2.2 |

| π (C1-C6) of ring | π* (C=O) | 18.5 |

Q & A

Basic: What are the critical physicochemical properties of 2,4,5-Trifluorobenzaldehyde for experimental design?

Answer:

The physicochemical properties of this compound (CAS 165047-24-5) influence its reactivity, purification, and handling:

Methodological Insight:

The aldehyde group and fluorine substituents make it prone to oxidation and nucleophilic substitution. Use anhydrous conditions to preserve the aldehyde functionality during storage and reactions.

Basic: What synthetic routes are used for this compound in academic settings?

Answer:

Two primary methods are documented:

Grignard Reaction:

- Reagents: 1-Bromo-2,4,5-trifluorobenzene, Mg, followed by oxidation of the intermediate benzyl alcohol .

- Conditions: Anhydrous THF, 0–5°C for Grignard formation; CrO₃ or KMnO₄ for oxidation.

Direct Fluorination:

- Electrophilic fluorination of benzaldehyde derivatives using Selectfluor® or F₂ gas under controlled conditions .

Key Considerations:

- Fluorine’s electron-withdrawing effect reduces aldehyde reactivity, requiring stronger nucleophiles (e.g., organometallic reagents).

- Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 4:1) or GC-MS.

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard Codes: R36/37/38 (irritant to eyes, respiratory system, and skin) .

- Precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store at 2–8°C in amber glass to prevent photodegradation.

- Neutralize spills with sodium bicarbonate before disposal.

Advanced: How can reaction conditions be optimized for synthesizing derivatives via nucleophilic substitution?

Answer:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may compete in reactions.

- Catalysts: CuI or Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Temperature: 80–100°C for aryl fluorides to overcome kinetic barriers.

- Example:

Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

Data Contradictions:

Discrepancies in melting points or NMR shifts may indicate regioisomeric impurities. Use preparative HPLC or recrystallization for purification.

Advanced: How do fluorine substituents influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: Fluorine’s -I effect deactivates the benzene ring, directing electrophiles to meta/para positions.

- Steric Effects: Ortho-fluorine increases steric hindrance, slowing reactions at adjacent sites.

- Case Study: Fluorinated benzaldehydes enhance metabolic stability in drug candidates by reducing CYP450-mediated oxidation .

Advanced: What strategies prevent side reactions during aldehyde functionalization?

Answer:

- Protection: Convert the aldehyde to an acetal (e.g., using ethylene glycol/H⁺) before harsh reactions.

- Low-Temperature Reactions: Perform nucleophilic additions (e.g., Grignard) at –78°C to minimize aldol condensation.

- Catalytic Systems: Use Shvo’s catalyst for selective reductions to alcohols without over-reduction .

Methodological: How to design a multi-step synthesis for fluorinated pharmaceuticals?

Answer:

Step 1: Synthesize this compound via Grignard or fluorination.

Step 2: Condense with amines or heterocycles (e.g., purines) under basic conditions.

Step 3: Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradient).

Step 4: Characterize each product using NMR, HRMS, and X-ray crystallography.

Example: Bis(2,4,5-trifluorophenyl)methanone synthesis for fluorophores involves sequential Grignard addition and oxidation .

Data Analysis: How to resolve contradictions in spectroscopic data?

Answer:

- NMR Ambiguities: Use DEPT-135 to distinguish CH₃/CH₂ groups or NOE experiments for spatial proximity.

- Mass Spec Discrepancies: Compare isotopic patterns (e.g., ³⁵Cl/³⁷Cl vs. ¹⁹F monoisotopic peaks).

- IR Overlaps: Deconvolute spectra using Gaussian fitting for C-F and C=O stretches.

Troubleshooting: Common pitfalls in Grignard-based synthesis and solutions.

Answer:

- Issue: Low yield due to moisture.

Fix: Flame-dry glassware and use molecular sieves. - Issue: Side products from aldehyde oxidation.

Fix: Replace CrO₃ with milder oxidants (e.g., TEMPO/NaClO). - Issue: Incomplete Grignard formation.

Fix: Monitor Mg consumption and maintain strict temperature control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。